molecular formula C12H14N4 B15246646 6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine

6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine

Cat. No.: B15246646
M. Wt: 214.27 g/mol
InChI Key: CWDZKVUVOWSBGY-UHFFFAOYSA-N
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Description

6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine, and they play a crucial role in various biological processes

Preparation Methods

The synthesis of 6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with o-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Scientific Research Applications

6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .

Comparison with Similar Compounds

6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

6-methyl-4-N-(2-methylphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C12H14N4/c1-8-5-3-4-6-10(8)15-11-7-9(2)14-12(13)16-11/h3-7H,1-2H3,(H3,13,14,15,16)

InChI Key

CWDZKVUVOWSBGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=C2)C)N

Origin of Product

United States

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